molecular formula C11H10N2O2S2 B1417520 2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one CAS No. 860648-64-2

2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one

Cat. No. B1417520
CAS RN: 860648-64-2
M. Wt: 266.3 g/mol
InChI Key: SIDFIPNVMXIWFL-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one, also known as 2-HAT, is a dithiazole compound that has been widely used in scientific research. It has been found to be effective in a variety of applications, including as a therapeutic drug, an antioxidant, and a chelating agent.

Scientific Research Applications

Anticancer Activity

  • A study on 4-aminothiazol-2(5H)-one derivatives, closely related to the chemical structure , demonstrated that these compounds have low to moderate anticancer activity. They show significant selective action on various cancer cell lines such as leukemia, CNS cancer, renal cancer, ovarian cancer, etc. (Kaminskyy et al., 2015).

Synthesis and Chemoselective Thionation-Cyclization

  • An efficient route was reported for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides. These thiazoles are relevant due to their potential applications in various fields of medicinal chemistry. (Kumar et al., 2013).

Lipid Peroxidation Inhibition

  • 2-Amino-5-alkylidenethiazol-4-one, a scaffold similar to the compound of interest, showed promise in antioxidant activity. It was found effective in inhibiting lipid peroxidation, a process linked with various diseases. (Zvezdanović et al., 2014).

Antioxidant Activity in Acetaminophen Toxicity

  • Benzothiazole derivatives, closely related to the chemical , have been shown to inactivate reactive chemical species through their antioxidant activity. This is particularly relevant in the context of mitigating acetaminophen-induced hepatotoxicity. (Cabrera-Pérez et al., 2016).

One-Pot Synthesis Methodology

  • A one-pot, three-component method for synthesizing 5-arylidene-4-aminothiazol-2(5H)-ones, which are structurally related to the compound , was developed. This methodology is significant for its efficiency and potential in various synthetic applications. (Kaminskyy et al., 2017).

properties

IUPAC Name

2-hydroxyimino-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-16-8-4-2-7(3-5-8)6-9-10(14)12-11(13-15)17-9/h2-6,15H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDFIPNVMXIWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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